molecular formula C18H15N7O3S2 B2437135 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 852047-04-2

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2437135
CAS No.: 852047-04-2
M. Wt: 441.48
InChI Key: DWADXOYOKVWTDC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic moieties, including a pyrimidine ring, a triazole ring, and a thiazole ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Antimicrobial Applications

A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to determine their antimicrobial activity. The compounds displayed significant in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Research

Al-Sanea et al. (2020) focused on synthesizing 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives with different aryloxy groups attached to the C2 of the pyrimidine ring to evaluate their anticancer activity. One of the compounds showed cancer cell growth inhibition against several cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).

Synthesis and Structural Analysis

Subasri et al. (2016) conducted a study on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and related compounds, providing insights into their folded conformations and intramolecular hydrogen bonding. This research aids in understanding the molecular geometry and potential reactivity of such compounds (Subasri et al., 2016).

Antibacterial and Antifungal Properties

Majithiya and Bheshdadia (2022) synthesized derivatives of 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) and evaluated their antimicrobial activity against selected bacterial and fungal strains. The study highlights the potential use of these compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used. Compounds with similar structures have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3S2/c26-14-9-11(20-16(28)21-14)8-13-23-24-18(25(13)12-4-2-1-3-5-12)30-10-15(27)22-17-19-6-7-29-17/h1-7,9H,8,10H2,(H,19,22,27)(H2,20,21,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWADXOYOKVWTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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